molecular formula C23H24N2O4 B11019711 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B11019711
M. Wt: 392.4 g/mol
InChI Key: ZKFVLLDRGUVNRK-UHFFFAOYSA-N
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Description

3-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a complex organic compound that belongs to the class of benzazepines. This compound is characterized by its unique structure, which includes a benzazepine core, a dihydroisoquinoline moiety, and methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzazepine Core: This step involves the cyclization of a suitable precursor, such as a substituted phenethylamine, under acidic or basic conditions to form the benzazepine ring.

    Introduction of the Dihydroisoquinoline Moiety: The dihydroisoquinoline group can be introduced through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where they can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃, RNH₂)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or aminated derivatives

Scientific Research Applications

3-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1,3-dihydro-2H-3-benzazepin-2-one: Lacks the methoxy groups, which may affect its biological activity.

    7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: Lacks the dihydroisoquinoline moiety, potentially altering its pharmacological profile.

Uniqueness

The presence of both the dihydroisoquinoline moiety and the methoxy groups in 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one contributes to its unique chemical and biological properties, distinguishing it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

3-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C23H24N2O4/c1-28-20-11-17-8-10-25(22(26)13-19(17)12-21(20)29-2)15-23(27)24-9-7-16-5-3-4-6-18(16)14-24/h3-6,8,10-12H,7,9,13-15H2,1-2H3

InChI Key

ZKFVLLDRGUVNRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)N3CCC4=CC=CC=C4C3)OC

Origin of Product

United States

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